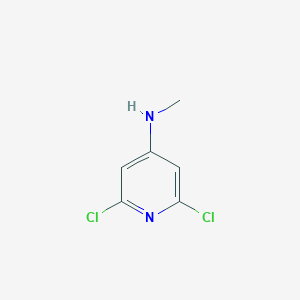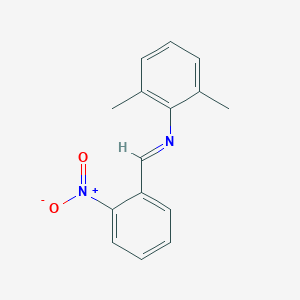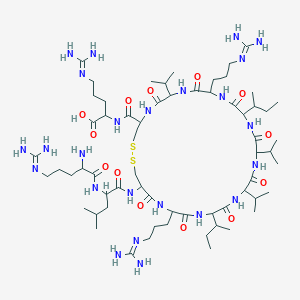
Bactenecin
Übersicht
Beschreibung
Bactenecin is a small cationic antimicrobial peptide composed of 12 amino acids, found in bovine neutrophils. It is the smallest known cationic antimicrobial peptide with the sequence RLCRIVVIRVCR-NH2, consisting of four arginine residues, two cysteine residues, and six hydrophobic residues . This compound plays a crucial role in the innate immune system by exhibiting broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
Bactenecin has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Bactenecin, an antimicrobial peptide, primarily targets bacteria, particularly Gram-negative bacteria . It is ribosomally synthesized by both Gram-negative and Gram-positive bacteria, as well as by archaea . This compound is usually active against phylogenetically related bacteria, providing a competitive advantage to their producers in the natural bacterial environment .
Mode of Action
This compound interacts with negatively charged bacterial cell membranes . This interaction results in the destruction of cell membrane integrity by increasing membrane permeability and changing transmembrane potential . The disruption of the cell membrane leads to cell death .
Biochemical Pathways
It is known that this compound disrupts the cell wall biosynthesis of its target bacteria or forms a pore in their membranes . This disruption of the cell wall and membrane integrity is a key aspect of its antimicrobial activity .
Pharmacokinetics
It is known that the antimicrobial activity of this compound and its derivatives is maintained under physiological salt and heat conditions .
Result of Action
The primary result of this compound’s action is the death of targeted bacterial cells . This is achieved through the disruption of cell membrane integrity, leading to increased membrane permeability and changes in transmembrane potential . The antimicrobial activity of this compound and its derivatives is higher than that of many traditional antibiotics .
Action Environment
The action of this compound is influenced by environmental factors such as salt and heat conditions . Its antimicrobial activity is maintained under physiological salt and heat conditions
Biochemische Analyse
Biochemical Properties
Bactenecin interacts with various biomolecules, primarily through its interaction with negatively charged bacterial cell membranes . The peptide’s antimicrobial activity is linked to its physicochemical properties, such as net charge and hydrophobicity . The interaction with the cell membrane leads to an increase in membrane permeability and a change in transmembrane potential, ultimately leading to cell death .
Cellular Effects
This compound exerts a wide range of effects on various types of cells. It has been shown to have a high antimicrobial activity against food-pathogens . The peptide interacts with the cell membranes of these pathogens, disrupting their integrity and leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cell membrane. The peptide binds to the negatively charged cell membrane, leading to an increase in membrane permeability and a change in the transmembrane potential . This disruption of the cell membrane integrity results in cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the antimicrobial activity of this compound and its derivatives is maintained under physiological salt and heat conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. Amps like this compound are being explored for their potential use in animal production due to their antimicrobial and immunomodulatory roles .
Metabolic Pathways
It is known that AMPs like this compound play a crucial role in the innate immune systems of many organisms .
Transport and Distribution
It is known that AMPs like this compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Subcellular Localization
It is known that AMPs like this compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bactenecin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues in this compound form a disulfide bond, which is crucial for its antimicrobial activity .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using chromatographic techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bactenecin primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, its activity is based on its ability to disrupt cell membranes .
Common Reagents and Conditions: The antimicrobial activity of this compound is influenced by factors such as pH, ionic strength, and the presence of divalent cations. It is stable under physiological salt and heat conditions .
Major Products Formed: The primary product of this compound’s interaction with bacterial membranes is the disruption of membrane integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Bactenecin 7 (Bac7): A longer proline-rich antimicrobial peptide with a different mechanism of action, primarily inhibiting protein synthesis.
Oncocin (Onc112): Another proline-rich antimicrobial peptide with a similar mode of action to Bac7.
Caprine Bactenecins: Derived from goat leukocytes, these peptides exhibit potent antimicrobial activity and are being explored for their therapeutic potential.
Uniqueness: this compound’s uniqueness lies in its small size and the presence of a disulfide bond, which is essential for its antimicrobial activity. Its ability to disrupt bacterial membranes without significant cytotoxicity to host cells makes it a promising candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISNKCGUDDGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118N24O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116229-36-8 | |
| Record name | Bactenecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bactenecin exert its antimicrobial activity?
A1: this compound, a cathelicidin-derived antimicrobial peptide, primarily targets bacterial membranes. While both monomeric and homodimeric forms exhibit bactericidal effects, their mechanisms differ. Monomeric this compound penetrates the bacterial membrane, potentially targeting intracellular components []. In contrast, homodimeric this compound forms pores in bacterial membranes, leading to rapid depolarization and cell death [].
Q2: What are the downstream effects of this compound's interaction with bacterial membranes?
A2: this compound's membrane interaction leads to increased permeability in both the outer and inner membranes of Gram-negative bacteria like Escherichia coli. This causes leakage of cellular components, inhibition of respiration, a drop in ATP levels, and a decline in macromolecular biosynthesis, ultimately resulting in bacterial death [].
Q3: Does this compound have any intracellular targets?
A3: Yes, recent research suggests that this compound, similar to other proline-rich antimicrobial peptides (PrAMPs), can target bacterial ribosomes. It binds to the ribosome with higher affinity than previously identified targets like DnaK []. This binding inhibits protein synthesis by interfering with tRNA binding and nascent peptide translocation [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound exists in several forms. This compound 7, for example, has a molecular formula of C277H465N83O73S2 and a molecular weight of 6953.6 g/mol []. The exact formula and weight vary depending on the specific this compound variant and its post-translational modifications.
Q5: What spectroscopic techniques are used to characterize this compound's structure?
A6: Circular dichroism (CD) spectroscopy is commonly used to determine the secondary structure of this compound in different environments [, , , ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, especially for smaller fragments of this compound [].
Q6: How do modifications to this compound's structure affect its activity?
A6: Numerous studies have explored the SAR of this compound:
- Dimerization: Dimerization significantly enhances this compound's antimicrobial activity and salt resistance [, ].
- Disulfide Bond: The disulfide bond in cyclic this compound is crucial for its activity against Gram-negative bacteria. Linear analogs show reduced activity against these bacteria but maintain activity against Gram-positive bacteria [].
- N-terminal Region: The N-terminal region, particularly the arginine-rich segment, is essential for both antimicrobial and cell-penetrating properties of this compound. Shortening this region or modifying the arginine residues can drastically affect these activities [, ].
- Hydrophobicity: Increasing hydrophobicity, for example, by adding tryptophan residues, generally enhances antimicrobial activity but can also increase cytotoxicity [, , ].
Q7: What factors can affect this compound's stability?
A7: this compound's stability can be affected by factors such as:
- Proteases: this compound's proform (prothis compound) is susceptible to cleavage by proteases like neutrophil elastase, which releases the mature, active peptide [].
- Temperature: While this compound generally shows good thermal stability, prolonged exposure to high temperatures may lead to degradation [].
Q8: What formulation strategies can improve this compound's stability or bioavailability?
A8: Although not extensively explored for this compound specifically, common strategies for improving peptide stability and bioavailability include:
- Cyclization: Introducing a cyclic structure, often through a disulfide bond, can enhance resistance to enzymatic degradation [, ].
- Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can increase resistance to proteolysis [].
Q9: Has this compound shown efficacy in any in vivo models?
A9: Yes, this compound has shown promising results in several in vivo models:
- Zebrafish Embryo Model: this compound acts as a potent chemoattractant for macrophages and neutrophils in zebrafish embryos infected with Mycobacterium marinum, demonstrating its ability to modulate the immune response in vivo [].
- Murine Model of Vaccination: While not a strong adjuvant for antibody production, this compound enhances cell-mediated immunity and increases IFNγ secretion when co-administered with mycobacterial antigens, suggesting potential as a vaccine adjuvant [].
- Murine Ehrlich Ascites Carcinoma Model: A structural analog of this compound with enhanced tumor selectivity showed antitumor effects in vivo, highlighting its potential for cancer therapy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




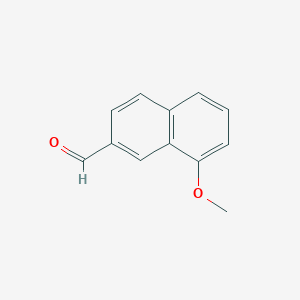
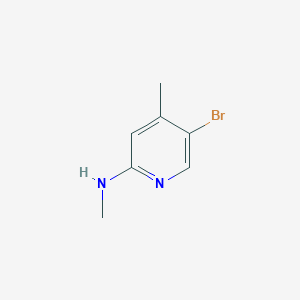
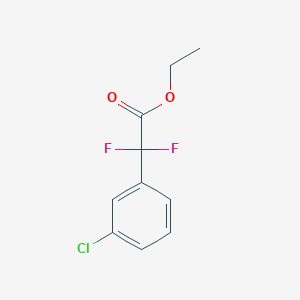

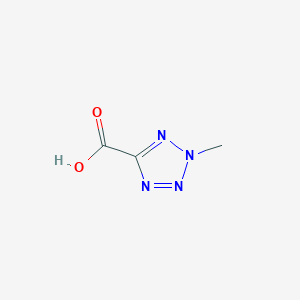
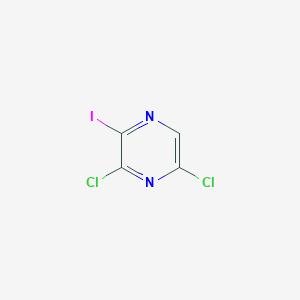
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)

